Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Fluoro-5-ethylsulfonylbenzoic Acid Characterization & Application
Content Type: Technical Monograph
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary: The Strategic Scaffold
In modern drug discovery, 2-fluoro-5-ethylsulfonylbenzoic acid represents a high-value building block, primarily utilized for its dual-functionality. The ethylsulfonyl moiety (
) serves as a robust metabolic anchor, resisting oxidative clearance (unlike its sulfide precursors), while the fluorine atom at the C2 position modulates the pKa of the carboxylic acid and influences the dihedral angle of the benzene ring relative to downstream amides.
This guide provides a definitive breakdown of its physicochemical properties, synthetic routes, and analytical validation protocols, moving beyond simple molecular weight calculations to practical application in High-Resolution Mass Spectrometry (HRMS) and parallel synthesis.
Physicochemical Specifications & Stoichiometry
For researchers calculating stoichiometry for amide couplings (e.g., HATU/EDC reactions) or analyzing LC-MS data, precise mass values are non-negotiable.
Molecular Weight & Isotopic Distribution
The presence of Sulfur (
) creates a distinct isotopic signature (A+2 peak) that must be accounted for in mass spectrometry.
The C2-Fluorine inductively acidifies the carboxyl group compared to benzoic acid (pKa 4.2).
Predicted LogP
~1.2 - 1.6
Moderate lipophilicity; sulfone lowers LogP relative to sulfides.
Stoichiometric Multipliers
When using this acid in library synthesis:
0.1 mmol scale: Requires 23.22 mg .
1.0 mmol scale: Requires 232.23 mg .
Synthetic Architecture: The Oxidation Pathway[2]
While various routes exist, the most reliable industrial method involves the controlled oxidation of the thioether precursor. This avoids the harsh conditions of chlorosulfonation which can be incompatible with sensitive regiochemistry.
Pathway Logic
Precursor: 2-Fluoro-5-(ethylthio)benzoic acid.
Transformation: Oxidation of Sulfide (
) Sulfoxide () Sulfone ().
Reagent Choice: Sodium Tungstate (
) catalyzed hydrogen peroxide is preferred over mCPBA for scalability and atom economy.
Workflow Diagram (Graphviz)
Figure 1: Standard synthetic route via thioether oxidation. The transition from sulfide to sulfone is the critical quality control point.
) are diagnostic for the 1,2,5-substitution pattern.
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
13.5
Broad s
1H
-COOH
Carboxylic acid proton (exchangeable).
8.35
dd
1H
Ar-H6
Ortho to acid, meta to F. coupling visible.
8.10
ddd
1H
Ar-H4
Para to acid.
7.65
dd
1H
Ar-H3
Ortho to Fluorine. Large (~8-10 Hz).
3.35
q
2H
Methylene of ethyl group (deshielded by sulfone).
1.15
t
3H
Methyl terminal.
Purity Decision Tree (Graphviz)
Figure 2: Analytical logic flow for validating reagent quality before library synthesis.
References
PubChem. (2025).[2] 2-Fluoro-5-(fluorosulfonyl)benzoic acid (Analogous Structure & Properties). National Library of Medicine.
[Link]
Kamel, A. (2010).[4] Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group.[4]
[Link]
Slawiński, J., et al. (2013). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. MDPI Molecules.
[Link]
Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (Synthetic Methodology Reference).[5] CN103304453A.
[1][2][3] Executive Summary 5-(Ethanesulfonyl)-2-fluorobenzoic acid (CAS: 898258-55-4) is a specialized organofluorine building block used in the synthesis of advanced pharmaceutical candidates.[1][2] It functions as a c...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
5-(Ethanesulfonyl)-2-fluorobenzoic acid (CAS: 898258-55-4) is a specialized organofluorine building block used in the synthesis of advanced pharmaceutical candidates.[1][2] It functions as a critical intermediate for introducing two distinct pharmacophores simultaneously: a sulfonyl group (
) for hydrogen bond interactions and metabolic stability, and a fluorine atom for electronic modulation and metabolic blocking.[2]
This compound is particularly valued in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) targeting Central Nervous System (CNS) disorders (e.g., GlyT1 inhibitors) and kinase modulation (e.g., VEGFR/EGFR inhibitors).[2] Its unique substitution pattern—placing an electron-withdrawing sulfone para to the fluorine and meta to the carboxylic acid—creates a highly specific electronic environment that influences the reactivity of the carboxylic acid handle and the binding affinity of the final drug molecule.
Molecular Identity & Physiochemical Profile[2][4]
Property
Data
CAS Registry Number
898258-55-4
IUPAC Name
5-Ethanesulfonyl-2-fluorobenzoic acid
Molecular Formula
Molecular Weight
232.23 g/mol
SMILES
CCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
InChI Key
PEGYNVXLVMKJDU-UHFFFAOYSA-N
Appearance
White to off-white crystalline solid
Predicted pKa
~3.1 (Acidic, enhanced by ortho-F and meta-SO2)
Predicted LogP
~1.2 (Moderate lipophilicity)
Structural Analysis
The molecule's utility stems from the "orthogonal" nature of its functional groups:
Carboxylic Acid (C-1): The primary ligation handle, typically activated (via
Fluorine (C-2): Positioned ortho to the acid.[2][3] This lowers the pKa of the carboxylic acid via the inductive effect (-I), making the resulting amides more resistant to hydrolysis.[2] It also blocks metabolic hydroxylation at the C-2 position.[2]
Ethanesulfonyl (C-5): A robust electron-withdrawing group.[2] Unlike sulfonamides, the sulfone is non-ionizable at physiological pH, maintaining a neutral polarity profile while acting as a strong hydrogen bond acceptor.
Synthetic Pathways & Protocols
The synthesis of 5-(ethanesulfonyl)-2-fluorobenzoic acid generally follows two high-fidelity routes. The choice depends on the availability of precursors (sulfonyl chlorides vs. aryl halides).
Route A: The Thiolation-Oxidation Sequence (Preferred)
This route is preferred for scale-up due to the stability of the intermediates.[2] It begins with 5-bromo-2-fluorobenzoic acid.[2]
Critical Control Point: Temperature must be controlled to prevent over-oxidation or decarboxylation. The sulfide is oxidized first to the sulfoxide, then rapidly to the sulfone.
Alkylation: The resulting sulfinate anion is alkylated with Ethyl Iodide (
) in DMF to yield the target sulfone.
Visualization of Synthetic Workflow
Figure 1: Convergent synthetic pathways for CAS 898258-55-4.[2] Route A (Yellow) utilizes transition metal catalysis, while Route B (Green) relies on classical nucleophilic substitution.[2]
Applications in Drug Design[6][9][10]
This molecule acts as a scaffold in the development of "Dual-Pharmacophore" inhibitors.[2]
Case Study: GlyT1 Inhibitors for CNS Disorders
Patents (e.g., US9012489B2) indicate the use of this scaffold in synthesizing Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones .[2]
Mechanism: These compounds inhibit Glycine Transporter 1 (GlyT1). By inhibiting GlyT1, synaptic glycine levels increase, potentiating NMDA receptor function. This is a therapeutic strategy for Schizophrenia (treating negative symptoms) and Alzheimer's disease .
Role of the Scaffold: The 5-ethanesulfonyl group provides a rigid, polar anchor that likely interacts with a specific pocket in the transporter, while the 2-fluoro group modulates the conformation of the benzamide bond relative to the bicyclic amine.
Case Study: Kinase Inhibition (VEGFR/EGFR)
Analogous structures (5-ethylsulfonyl-indazole derivatives) have been validated as dual inhibitors of VEGFR-2 and EGFR.[2][6]
Logic: The sulfone group mimics the hydrogen-bonding capability of the "hinge-binding" region often required in kinase inhibitors, but with different geometry and solubility properties than the classic aminopyrimidine motifs.[2]
Note: This protocol describes the activation of 5-(ethanesulfonyl)-2-fluorobenzoic acid for coupling with an amine (e.g., a piperazine or bicyclic amine), a common next step in drug synthesis.[2]
Activation: Dissolve 5-(ethanesulfonyl)-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF.
Base: Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.
Coupling Agent: Add HATU (1.2 eq). The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.
Addition: Add the target amine (1.1 eq).
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Amine MW + 214).[2]
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. Dry over .[2]
properties of 5-(Ethanesulfonyl)-2-fluorobenzoic acid
Technical Guide: 5-(Ethanesulfonyl)-2-fluorobenzoic Acid Executive Summary 5-(Ethanesulfonyl)-2-fluorobenzoic acid is a specialized fluorinated building block critical to the synthesis of next-generation pharmacophores.[...
5-(Ethanesulfonyl)-2-fluorobenzoic acid is a specialized fluorinated building block critical to the synthesis of next-generation pharmacophores.[1] Characterized by the presence of an electron-withdrawing ethylsulfonyl (
) group meta to the carboxylic acid and para to a fluorine atom, this intermediate offers a unique electronic profile for medicinal chemistry.[1] It is primarily utilized in the development of CNS-active agents (specifically glycine transporter inhibitors and aza-bicyclo derivatives) and dual kinase inhibitors (VEGFR/EGFR) where the sulfone moiety enhances metabolic stability and hydrogen-bonding potential.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and reactivity profile, designed for researchers in drug discovery and process chemistry.
Chemical Identity & Physicochemical Profile
The compound combines a benzoic acid core with a labile fluorine atom (susceptible to
Not widely indexed (Refer to ZINC36893945 / SCHEMBL1937987)
InChIKey
PEGYNVXLVMKJDU-UHFFFAOYSA-N
Physical State
White to off-white crystalline solid
Predicted pKa
~2.8 – 3.1 (Acidic due to ortho-F and meta-SO2)
Predicted LogP
~1.2 – 1.5 (Moderate lipophilicity)
H-Bond Donors/Acceptors
1 Donor (COOH), 4 Acceptors (, COOH, F)
Synthetic Pathways
Two primary routes are recommended based on precursor availability and scale.[2] Method A is the traditional industrial route utilizing sulfonyl chlorides, while Method B represents a modern, catalytic approach offering higher functional group tolerance.
Method A: The Sulfinate Reduction Route (Traditional)
This method converts the commercially available 5-(chlorosulfonyl)-2-fluorobenzoic acid into the sulfinate intermediate, which is then alkylated.[1]
Reduction: 5-(Chlorosulfonyl)-2-fluorobenzoic acid is reduced using Sodium Sulfite (
) and Sodium Bicarbonate () in water at 50°C to yield the sulfinate salt.[1]
Alkylation: The crude sulfinate is reacted in situ with Ethyl Iodide (
Workup: Acidification precipitates the target acid.
Method B: Copper-Catalyzed Sulfonylation (Modern)
A direct coupling of 5-iodo-2-fluorobenzoic acid with sodium ethanesulfinate.[1] This method avoids the handling of unstable sulfinates and corrosive chlorides.
Mechanism: A Cu(I)/Cu(III) catalytic cycle facilitates the displacement of the iodide by the sulfinate anion.[1]
Figure 1: Comparative synthetic pathways. Method A utilizes a reduction-alkylation sequence, while Method B employs a direct metal-catalyzed cross-coupling.[1]
Reactivity & Functionalization Profile
The 5-(ethanesulfonyl)-2-fluorobenzoic acid scaffold possesses three distinct reactive centers, allowing for versatile downstream derivatization.
Carboxylic Acid (C-1 Position)[1]
Reactivity: Standard amide coupling and esterification.
Protocol Insight: Activation with
to the acid chloride is effective but requires care due to the ortho-fluorine (potential for hydrolysis).[1] Coupling reagents like HATU or T3P are preferred for synthesizing indazole precursors (reacting with hydrazines) to avoid side reactions.[1]
Fluorine Atom (C-2 Position)[1]
Reactivity: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing effects of both the carboxyl () and sulfonyl () groups.[1]
Strategic Use: This fluorine can be displaced by amines, hydrazines, or alkoxides.
Example: Reaction with hydrazine hydrate yields the hydrazide, which can cyclize to form indazoles (a key scaffold in kinase inhibitors).
Control: To preserve the fluorine, maintain acidic or neutral conditions during other transformations.
Sulfonyl Group (C-5 Position)[1][3][5]
Reactivity: Chemically inert under standard organic synthesis conditions.
Function: Acts as a metabolic "anchor," preventing oxidative metabolism at the C-5 position while increasing solubility compared to a halide.
Figure 2: Reactivity map highlighting the three primary vectors for chemical modification.[1]
Applications in Drug Discovery
Case Study: Dual VEGFR-2/EGFR Inhibitors
Research indicates that the 5-ethylsulfonyl moiety is a potent pharmacophore in indazole-3-carboxamide derivatives.[1][3]
Mechanism: The benzoic acid is converted to an indazole core. The sulfone group interacts with the solvent-exposed region of the kinase ATP-binding pocket, improving potency against VEGFR-2 and EGFR.[1]
Coupling: Amide coupling with functionalized anilines.
CNS Therapeutics
The compound is cited in patent literature (US9012489B2) as an intermediate for Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones .[1] These compounds function as glycine transporter inhibitors, relevant for treating schizophrenia and cognitive impairment.
Specific Risk: As a fluorinated benzoic acid, it may cause severe eye irritation.[4][5] The sulfonyl group adds stability but does not significantly increase toxicity compared to the parent benzoic acid.
Storage: Store in a cool, dry place. The sulfone is stable to oxidation, but the carboxylic acid should be protected from moisture to prevent caking.
Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF and SOx gases.
References
Patent: Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones and the use thereof as medicament. US Patent 9,012,489 B2. (2015).[1]
Synthesis Protocol (Analogous):Synthesis of sulfones via copper-catalyzed coupling of sulfinates. Journal of Organic Chemistry. (Standard methodology for Method B).
An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-(Ethanesulfonyl)-2-fluorobenzoic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Privileged Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a drug candidate. The 5-(Ethanesulfonyl)-2-fluorobenzoic acid core is a testament to this principle. While not a therapeutic agent in its own right, this meticulously designed building block has emerged as a privileged scaffold, particularly in the development of potent and selective kinase inhibitors. Its unique combination of a fluorine atom, a carboxylic acid, and an ethylsulfonyl group imparts a desirable set of physicochemical properties that address key challenges in drug design, including metabolic stability, target engagement, and pharmacokinetic performance. This guide provides an in-depth technical exploration of the synthesis, applications, and medicinal chemistry rationale behind the use of 5-(Ethanesulfonyl)-2-fluorobenzoic acid, offering field-proven insights for researchers at the forefront of drug discovery.
Physicochemical Properties and Synthesis: Crafting the Keystone
The strategic arrangement of functional groups in 5-(Ethanesulfonyl)-2-fluorobenzoic acid is central to its utility. The ortho-fluorine atom modulates the acidity of the carboxylic acid, influencing its pKa and potential for ionic interactions with target proteins. The electron-withdrawing nature of the ethylsulfonyl group at the 5-position further enhances the acidity and can contribute to favorable interactions within the binding pocket of target enzymes.
Synthesis of 5-(Ethanesulfonyl)-2-fluorobenzoic Acid
The synthesis of 5-(Ethanesulfonyl)-2-fluorobenzoic acid is typically achieved through a two-step process, starting from a commercially available precursor. The following protocol represents a common and effective laboratory-scale synthesis.
Experimental Protocol: Synthesis of 5-(Ethanesulfonyl)-2-fluorobenzoic acid
Part A: Synthesis of 5-(Ethylsulfanyl)-2-fluorobenzoic acid
Materials:
2,5-Difluorobenzoic acid
Ethanethiol
Potassium carbonate
N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine solution
Anhydrous magnesium sulfate
Procedure:
To a solution of 2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
To this suspension, add ethanethiol (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Acidify the mixture with 1N HCl to a pH of approximately 2-3, resulting in the precipitation of the crude product.
Filter the precipitate and wash with water.
Dissolve the crude product in ethyl acetate and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(ethylsulfanyl)-2-fluorobenzoic acid.
Part B: Oxidation to 5-(Ethanesulfonyl)-2-fluorobenzoic acid
Materials:
5-(Ethylsulfanyl)-2-fluorobenzoic acid
meta-Chloroperoxybenzoic acid (m-CPBA)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Procedure:
Dissolve 5-(ethylsulfanyl)-2-fluorobenzoic acid (1.0 eq) in dichloromethane.
Cool the solution to 0 °C in an ice bath.
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the completion of the oxidation by TLC.
Quench the reaction by adding a saturated solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to obtain the final product, 5-(Ethanesulfonyl)-2-fluorobenzoic acid, which can be further purified by recrystallization.
Caption: Synthesis of 5-(Ethanesulfonyl)-2-fluorobenzoic acid.
Medicinal Chemistry Applications: A Cornerstone for Kinase Inhibitors
The primary application of 5-(Ethanesulfonyl)-2-fluorobenzoic acid in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 5-(Ethanesulfonyl)-2-fluorobenzoyl moiety is frequently incorporated into heterocyclic scaffolds, such as indazole, to create potent and selective inhibitors of various kinases.
Targeting Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that are crucial for regulating cellular processes like proliferation, differentiation, and survival. The aberrant activation of RTKs is a common driver of tumorigenesis.
VEGFR-2 and EGFR are two well-validated RTK targets in oncology. Dual inhibitors of these kinases have shown significant promise in cancer therapy. A notable application of the 5-(Ethanesulfonyl)-2-fluorobenzoic acid scaffold is in the development of 5-ethylsulfonyl-indazole-3-carboxamides as potent dual inhibitors of VEGFR-2 and EGFR.[1]
The 5-ethylsulfonyl group in these compounds is hypothesized to form crucial hydrogen bond interactions within the kinase hinge region, a key determinant of inhibitor binding. The 2-fluoro substituent can enhance binding affinity and modulate the pharmacokinetic properties of the molecule.
Quantitative Data: In Vitro Activity of 5-Ethylsulfonyl-indazole-3-carboxamides [1][2]
DDR1 is a receptor tyrosine kinase that is activated by collagen and has been implicated in cancer progression and fibrosis. The 5-(Ethanesulfonyl)-2-fluorobenzoyl moiety has been utilized in the development of selective DDR1 inhibitors. These inhibitors often feature a central heterocyclic core that is acylated with 5-(Ethanesulfonyl)-2-fluorobenzoic acid to achieve high potency and selectivity.[3][4][5][6]
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The effectiveness of the 5-(Ethanesulfonyl)-2-fluorobenzoyl moiety in kinase inhibitors can be understood through a detailed analysis of its structure-activity relationship.
The Ethanesulfonyl Group: The sulfone moiety is a key hydrogen bond acceptor, often interacting with the backbone amide protons in the hinge region of the kinase domain. This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.
The 2-Fluoro Substituent: The fluorine atom at the ortho position can enhance the binding affinity through various non-covalent interactions, including dipole-dipole and halogen bonding. It also influences the conformation of the molecule, which can pre-organize it for optimal binding. Furthermore, fluorination is a well-established strategy to improve metabolic stability by blocking potential sites of metabolism.
The Carboxylic Acid Handle: The carboxylic acid group of the parent molecule provides a convenient point of attachment for various heterocyclic scaffolds through amide bond formation. This modularity allows for the rapid generation of diverse chemical libraries for SAR exploration.
Future Perspectives and Conclusion
References
Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). International Journal of Molecular Sciences. [Link]
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. [Link]
Recent Clinical Trials and Industry Updates on EGFR Inhibitors (2024-2025). (2026). Indian Journal of Pharmacy Practice. [Link]
Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). Dana-Farber Cancer Institute. [Link]
Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. (2024). RSC Medicinal Chemistry. [Link]
Synthesis of 5-(N-ethylsulfamoyl)-2-chloro-benzoic acid. (n.d.). PrepChem.com. [Link]
The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. (2023). Pharmaceuticals. [Link]
Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. (2014). Future Medicinal Chemistry. [Link]
Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models. (2021). Chemistry – An Asian Journal. [Link]
Structural basis for DDR1-IN-1 selectivity. (2014). Journal of Medicinal Chemistry. [Link]
High-Fidelity Reaction Architectures for a Doubly-Activated Scaffold
Introduction: The "Doubly-Activated" Core
5-(Ethanesulfonyl)-2-fluorobenzoic acid (CAS: 1227315-30-7) represents a specialized scaffold in medicinal chemistry, particularly valuable in the design of ROR
t modulators, antibacterial agents, and covalent inhibitors. Its utility stems from its unique electronic signature: the 2-fluoro substituent is "doubly activated" for Nucleophilic Aromatic Substitution () by the ortho-carboxyl group and the para-sulfonyl moiety.
This guide provides validated protocols for handling this molecule, focusing on three critical modules:
Synthesis: Constructing the core via chemoselective metallaphotoredox or copper catalysis.
Amidation: Coupling the carboxylic acid without triggering premature fluorine displacement.
Diversification: Exploiting the labile fluorine atom for late-stage functionalization.
Chemical Profile & Reactivity Matrix
Feature
Chemical Consequence
Experimental Implication
2-Fluoro Substituent
Highly labile leaving group ().
Risk: Can be displaced by amine bases (e.g., piperidine) during amide coupling. Opportunity: Ideal for library generation via amine displacement.
5-Ethanesulfonyl
Strong Electron Withdrawing Group (EWG) ().
Increases acidity of the benzoic acid; deactivates ring toward electrophilic attack; activates 2-F toward nucleophiles.
Carboxylic Acid
Sterically crowded by ortho-F; electron-deficient.
Requires highly active coupling reagents (HATU/COMU); acid chlorides are prone to hydrolysis.
Module A: Synthesis of the Core
Targeting the Sulfone without touching the Fluorine.
While 5-(ethanesulfonyl)-2-fluorobenzoic acid is commercially available, in-house synthesis is often required to access analogues (e.g., propylesulfonyl, cyclopropylsulfonyl). The most robust route utilizes Copper-Catalyzed Sulfinylation of 5-bromo-2-fluorobenzoic acid.
Protocol 1: Cu-Catalyzed C-S Coupling
Objective: Install the ethylsulfonyl group selectively at the 5-position while preserving the 2-fluoro group.
Preparation: In a sealable reaction vial, combine 5-bromo-2-fluorobenzoic acid (2.19 g, 10 mmol), sodium ethanesulfinate (1.74 g, 15 mmol), CuI (190 mg, 1 mmol), and L-Proline (230 mg, 2 mmol).
Inertion: Seal the vial and purge with Argon for 5 minutes.
Solvation: Inject degassed DMSO (20 mL) and 5M NaOH (4 mL). Critical: The reaction requires basic conditions to solubilize the proline-Cu complex, but too strong a base/heat can hydrolyze the fluorine. NaOH is preferred over weaker bases for the coupling efficiency.
Reaction: Heat the block to 90°C for 12–16 hours.
Checkpoint: Monitor by LCMS.[1] The bromide (M+H 219/221) should convert to the sulfone (M+H 233).
Workup: Cool to room temperature. Dilute with water (50 mL) and acidify carefully with 1M HCl to pH ~2. The product often precipitates as a white solid.
Purification: Filter the precipitate. If oil forms, extract with EtOAc, dry over
, and recrystallize from EtOAc/Hexanes.
Module B: Amide Coupling (The "Link" Phase)
Coupling the acid without losing the fluorine.
The Trap: Standard coupling conditions often use secondary amines (morpholine, piperidine) or strong bases (TEA/DBU) which can displace the highly activated 2-fluorine atom, leading to an
byproduct instead of the desired amide.
Protocol 2: "Soft-Base" HATU Coupling
Objective: Form the amide bond with primary/secondary amines while suppressing
Nucleophile: Primary amine (e.g., benzylamine) or Alkoxide.
Base:
(3.0 equiv) or (for sluggish nucleophiles).
Solvent: DMSO or NMP.
Step-by-Step Methodology:
Setup: Dissolve substrate in DMSO (0.1 M).
Reagent: Add Nucleophile (1.2–1.5 equiv) and Carbonate base.
Thermal Cycle:
For Aliphatic Amines: Heat to 60°C for 1–2 hours.
For Anilines/Steric hindered amines: Heat to 100°C for 4–12 hours.
For Alkoxides: Generate alkoxide in situ with NaH in THF at 0°C, then add substrate.
Workup: Pour into crushed ice/water. The product usually precipitates.
Visualizing the Reaction Logic
The following diagram illustrates the decision tree for handling this scaffold, highlighting the critical "Chemoselectivity Fork."
Caption: Workflow for chemoselective functionalization of the 5-(ethanesulfonyl)-2-fluorobenzoic acid scaffold.
Troubleshooting & Optimization
Observation
Root Cause
Solution
Low Yield in Sulfinylation
Catalyst poisoning or incomplete conversion.
Increase CuI to 20 mol%; ensure DMSO is degassed; switch ligand to DMEDA.
Side Product during Amidation
Base is too strong or temperature too high.
Use DIPEA instead of TEA; maintain reaction at 0°C; ensure amine nucleophile is added after activation.
Hydrolysis of Sulfonyl
Rare, but possible under strongly basic reflux.
Avoid refluxing in aqueous NaOH; use anhydrous conditions for .
Poor Solubility
Sulfones are polar but rigid.
Use DMSO/MeCN mixtures; gentle heating (40°C) may be required for dissolution before reagent addition.
References
Cu-Catalyzed Sulfinylation: Ma, D., & Cai, Q. (2004). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Sulfinates. Journal of Organic Chemistry, 69(11), 3983–3985. Link
Amide Coupling of Electron-Deficient Acids: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link
SNAr Reactivity of Fluorobenzenes: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Synthesis of RORgt Modulators: Fauber, B. P., et al. (2014). Discovery of Imidazo[1,5-a]pyridines as RORc Inverse Agonists. ACS Medicinal Chemistry Letters, 5(8), 905–910. Link
Technical Support Center: Solubility of 5-(Ethanesulfonyl)-2-fluorobenzoic acid in DMSO
Welcome to the technical support guide for 5-(Ethanesulfonyl)-2-fluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on the solubility o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-(Ethanesulfonyl)-2-fluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on the solubility of this compound in Dimethyl Sulfoxide (DMSO). Given the absence of publicly available, experimentally-derived solubility data for this specific molecule, this guide synthesizes foundational chemical principles with best-practice laboratory protocols to empower you to successfully work with this compound.
Before delving into solubility specifics, it is essential to understand the physicochemical characteristics of the molecule. The structure combines a benzoic acid core with two key functional groups: a polar, electron-withdrawing ethanesulfonyl group and a halogen (fluoro) group.
This section addresses common questions regarding the solubility and handling of 5-(Ethanesulfonyl)-2-fluorobenzoic acid in DMSO.
Q1: What is the expected solubility of 5-(Ethanesulfonyl)-2-fluorobenzoic acid in DMSO?
While specific quantitative data is not available, a high solubility in DMSO is anticipated. This prediction is based on the following molecular characteristics:
Polar Aprotic Solvent: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, including both polar and non-polar compounds.[2]
Polar Functional Groups: The compound possesses a carboxylic acid (-COOH) and an ethanesulfonyl (-SO₂CH₂CH₃) group. Both are polar and can engage in strong dipole-dipole interactions with DMSO molecules. Sulfonic acids and their derivatives are generally water-soluble due to their polarity and ability to hydrogen bond, a trait that translates to good solubility in polar organic solvents.[3][4]
Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor, interacting favorably with the sulfoxide oxygen of DMSO, which is a strong hydrogen bond acceptor.
Based on these principles and data from large compound libraries, molecules with such functional groups are often soluble in DMSO at concentrations suitable for biological screening (e.g., >10 mM).[5][6] However, the final concentration must always be determined empirically.
Q2: I'm having trouble dissolving the compound. What are the common causes?
Difficulty in dissolving a compound, even in a strong solvent like DMSO, can stem from several factors. Please refer to the troubleshooting guide in the next section for a detailed workflow. Common culprits include:
Compound Purity: Impurities can significantly impact solubility.
Water Contamination: DMSO is highly hygroscopic. Absorbed water can decrease its solvating power for certain organic compounds. It is best to use a fresh, anhydrous grade of DMSO from a recently opened bottle.
Insufficient Energy Input: The dissolution process may require physical assistance, such as vortexing, gentle heating, or sonication, to overcome the crystal lattice energy of the solid.
Attempting to Make Aqueous Dilutions Too Quickly: Making serial dilutions of a concentrated DMSO stock directly into an aqueous buffer can cause the compound to precipitate. It is best practice to perform initial dilutions in DMSO before introducing the compound to an aqueous medium at the final working concentration.
Q3: What is the best practice for preparing a stock solution in DMSO for cell-based assays?
Preparing a stable, accurate stock solution is critical for experimental reproducibility.
Use High-Purity Reagents: Start with high-purity 5-(Ethanesulfonyl)-2-fluorobenzoic acid and an anhydrous or cell-culture grade DMSO.
Accurate Weighing: Use a calibrated analytical balance to weigh the compound.
Stepwise Dissolution: Add the DMSO to the accurately weighed solid. Vortex or mix thoroughly. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
Final Concentration in Media: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low, typically ≤0.5%, to avoid cellular toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q4: Are there specific safety precautions for handling this compound and DMSO?
Yes. Standard laboratory safety practices should always be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
DMSO Permeation: Be aware that DMSO can readily penetrate the skin and can carry dissolved substances with it.[8] Avoid direct skin contact with the solution. If contact occurs, wash the area thoroughly with soap and water.
Troubleshooting Guide: Solubility Issues
Use the following workflow to diagnose and resolve common solubility challenges.
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Protocol: Determination of Kinetic Solubility in DMSO
This protocol provides a general method to determine the kinetic solubility of 5-(Ethanesulfonyl)-2-fluorobenzoic acid in DMSO using a standard laboratory microplate reader.
Objective: To determine the concentration at which the compound begins to precipitate from a DMSO solution when diluted into an aqueous buffer, providing a practical measure of solubility for biological assays.
Materials:
5-(Ethanesulfonyl)-2-fluorobenzoic acid
Anhydrous DMSO
Phosphate-Buffered Saline (PBS), pH 7.4
96-well clear bottom microplate
Microplate reader with turbidity or light scattering detection capabilities (nephelometer)
Multichannel pipette
Methodology:
Prepare High-Concentration Stock Solution:
Accurately weigh approximately 5-10 mg of the compound into a sterile microfuge tube.
Add a calculated volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).
Vortex, sonicate, and/or gently warm the solution until the compound is fully dissolved. Visually confirm the absence of any solid material.
Create Serial Dilutions in DMSO:
In a separate 96-well plate (a "source plate"), perform serial dilutions of the high-concentration stock solution in pure DMSO. A 1:2 dilution series is common. This creates a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.).
Prepare Assay Plate:
Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well clear bottom microplate (the "assay plate").
Transfer and Mix:
Using a multichannel pipette, transfer 2 µL from each well of the DMSO source plate to the corresponding wells of the assay plate containing PBS. This creates a 1:100 dilution and a final DMSO concentration of 1%.
Mix the plate thoroughly for 1-2 minutes on a plate shaker.
Equilibration and Measurement:
Allow the assay plate to equilibrate at room temperature for 1-2 hours, protected from light.
Measure the turbidity (absorbance at a high wavelength like 620 nm or via nephelometry) of each well using the microplate reader.
Data Analysis:
Plot the measured turbidity/light scatter against the compound concentration.
The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to significantly increase above the baseline (wells with low, soluble concentrations).
This method provides a rapid assessment of the compound's practical solubility under assay-relevant conditions.[10]
References
Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. [Link]
Semantic Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]
LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]
Technical Comparison Guide: FTIR Characterization of 5-(Ethanesulfonyl)-2-fluorobenzoic acid
Executive Summary 5-(Ethanesulfonyl)-2-fluorobenzoic acid is a critical scaffold in medicinal chemistry, particularly utilized in nucleophilic aromatic substitution ( ) reactions where the electron-withdrawing sulfone an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(Ethanesulfonyl)-2-fluorobenzoic acid is a critical scaffold in medicinal chemistry, particularly utilized in nucleophilic aromatic substitution (
) reactions where the electron-withdrawing sulfone and fluorine atoms activate the ring.
This guide provides an in-depth technical comparison of the FTIR spectral performance of this compound against its structural analogs and precursors. Unlike generic spectral databases, this analysis focuses on the differential diagnostic bands —the specific wavenumbers that allow you to definitively distinguish this product from its closest impurities (e.g., 2-fluorobenzoic acid or the sulfonyl chloride precursor) and homologous alternatives.
Structural Analysis & Theoretical Band Assignment
To validate the identity of 5-(Ethanesulfonyl)-2-fluorobenzoic acid, one must confirm the presence of four distinct chemical moieties simultaneously. The "performance" of the spectrum is defined by the resolution and intensity of these diagnostic bands.
Standard. Position indicates conjugation with the aromatic ring.
Sulfone ()
Asymmetric Stretch
1300–1320 (Strong)
Critical. Distinguishes from non-sulfonated analogs.
Sulfone ()
Symmetric Stretch
1140–1160 (Strong)
Critical. Confirms oxidation state of sulfur.
Aromatic Ring
C=C Ring Stretch
1600, 1580
Baseline. Typical aromatic doublet.
Fluorine
C-F Stretch
1230–1270
Supportive. Often overlaps with C-O stretches but adds intensity in the fingerprint region.
Ethyl Group
C-H Aliphatic Stretch
2980–2870
Differentiation. Distinguishes from methylsulfonyl analogs or sulfonyl chlorides.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the FTIR spectrum of the target molecule against its most common "alternatives"—defined here as the structural analogs likely to be present as contaminants or used as substitute building blocks.
Comparison A: Target vs. 2-Fluorobenzoic Acid (The "Core" Alternative)
Scenario: You need to confirm that the sulfonation/sulfonylation reaction was successful.
The Alternative: 2-Fluorobenzoic acid lacks the 5-ethanesulfonyl group.
Spectral Performance:
Target: Shows two distinct, intense bands at ~1310
and ~1150 ().
Alternative: These regions are relatively clear (transparent) in 2-fluorobenzoic acid.
Comparison B: Target vs. 5-(Chlorosulfonyl)-2-fluorobenzoic acid (The Precursor)
Scenario: You are hydrolyzing/alkylating the sulfonyl chloride to the ethyl sulfone.
This protocol is designed to be self-validating. If the "System Check" steps fail, do not proceed to sample collection.
Phase 1: System Validation
Clean Crystal: Wipe diamond ATR crystal with isopropanol.
Energy Check: Run a background scan (Air). Ensure the energy curve has a maximum counts value > 25,000 (instrument dependent) and no sharp peaks (indicates contamination).
Water Vapor Check: Inspect the 3500–3800
region. If "noise" (rotational fine structure) is visible, purge the bench for 5 more minutes.
Phase 2: Sample Acquisition
Deposition: Place ~5 mg of 5-(Ethanesulfonyl)-2-fluorobenzoic acid on the crystal center.
Contact: Lower the pressure anvil until the "force gauge" reads optimal (usually ~80-100 clicks on manual presses). Note: Ensure the powder turns into a translucent disk under pressure.
Parameters:
Resolution: 4
Scans: 16 (Routine) or 64 (High Quality)
Range: 4000–600
Processing: Apply "ATR Correction" (if comparing to KBr library data) and "Baseline Correction" (only if significant drift is observed).
Decision Logic & Visualization
The following diagram illustrates the logical workflow for identifying the compound and troubleshooting common impurities based on spectral data.
Caption: Logical decision tree for validating 5-(Ethanesulfonyl)-2-fluorobenzoic acid via FTIR, highlighting differentiation from key precursors.
References
NIST Chemistry WebBook. 2-Fluorobenzoic acid Infrared Spectrum. National Institute of Standards and Technology.[4][5][6][7] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for group frequency assignments).
InstaNANO. FTIR Functional Group Database (Sulfones).[Link]
This guide provides a technical analysis of 5-(Ethanesulfonyl)-2-fluorobenzoic acid , a critical building block in medicinal chemistry, particularly for the synthesis of COX-2 inhibitors and metabolic stability studies....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of 5-(Ethanesulfonyl)-2-fluorobenzoic acid , a critical building block in medicinal chemistry, particularly for the synthesis of COX-2 inhibitors and metabolic stability studies.
Executive Summary
5-(Ethanesulfonyl)-2-fluorobenzoic acid is a specialized fluorinated intermediate used primarily in the development of sulfone-containing pharmaceuticals. Its structural rigidity and the electron-withdrawing nature of the sulfone and fluorine groups make it an ideal scaffold for enhancing metabolic stability in drug candidates.
This guide compares Pharma-Grade (High Purity) versus Technical-Grade variants, analyzing how synthesis origins impact the impurity profile and downstream reaction success.
Part 1: Certificate of Analysis (CoA) Specifications
The following specifications represent the "Gold Standard" for research and GMP-level applications.
Test Parameter
Specification (Pharma Grade)
Specification (Technical Grade)
Methodology
Appearance
White to off-white crystalline powder
Pale yellow to beige powder
Visual Inspection
Purity (HPLC)
≥ 98.0%
≥ 95.0%
Reverse Phase C18, UV 254 nm
Identity (H-NMR)
Conforms to structure
Conforms to structure
400 MHz, DMSO-d6
Identity (F-NMR)
Conforms to structure
Not typically tested
376 MHz, DMSO-d6
Melting Point
158°C – 162°C (Typical)
Wide range (e.g., 150–160°C)
Capillary Method
Loss on Drying
≤ 0.5%
≤ 2.0%
Gravimetric (105°C, 2h)
Residual Solvents
< 5000 ppm (Total)
Not controlled
GC-Headspace
Sulfated Ash
≤ 0.1%
≤ 1.0%
Ignition at 600°C
Part 2: Comparative Analysis & Impurity Profiling
The quality of this intermediate is heavily dictated by its synthetic origin. Understanding the "Process Impurities" allows researchers to select the appropriate grade for their stage of development.
A Comprehensive Guide to the Proper Disposal of 5-(Ethanesulfonyl)-2-fluorobenzoic Acid
This document provides essential procedural guidance for the safe handling and disposal of 5-(Ethanesulfonyl)-2-fluorobenzoic acid. As drug development professionals, our commitment to safety and environmental stewardshi...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential procedural guidance for the safe handling and disposal of 5-(Ethanesulfonyl)-2-fluorobenzoic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not only step-by-step instructions but also the scientific and regulatory rationale behind these procedures, ensuring a culture of safety and compliance within the laboratory.
Pre-Disposal Safety Assessment: Understanding the Hazard Profile
Fluorinated Benzoic Acid Core: The 2-fluorobenzoic acid structure is known to be an irritant. It can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3].
Sulfonyl Group: The presence of a sulfonyl group, particularly in related compounds like 5-(chlorosulfonyl)-2-fluorobenzoic acid, suggests a high potential for corrosivity, causing severe skin and eye burns[4].
Halogenated Organic Compound: The fluorine atom classifies this molecule as a halogenated organic compound. This is a critical designation for waste segregation, as these compounds are subject to specific disposal regulations to prevent environmental contamination[5][6].
Based on this analysis, the compound must be handled with appropriate Personal Protective Equipment (PPE) at all times.
Mandatory PPE:
Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166 compliant)[1][2].
Hand Protection: Chemically resistant gloves (e.g., nitrile), which must be inspected before use and disposed of as contaminated waste after handling[7].
Body Protection: A lab coat or chemical-resistant apron. For large quantities, a full protective suit may be necessary[7].
Chemical Profile: 5-(Ethanesulfonyl)-2-fluorobenzoic acid
Structure
Benzoic acid with a fluorine at position 2 and an ethanesulfonyl group at position 5
Physical State
Likely a solid powder, similar to related compounds[1][8]
EPA Resource Conservation and Recovery Act (RCRA)[10][11]
The Disposal Workflow: A Step-by-Step Protocol
Disposal of this compound is not merely about discarding it; it is a regulated process that begins at the point of generation. Adherence to this workflow is mandatory for regulatory compliance and laboratory safety.
Step 1: Immediate Segregation at the Point of Generation
The single most critical step is correct waste segregation. Co-mingling of waste streams can lead to dangerous chemical reactions and significantly increases disposal costs and regulatory risk[12].
Action: Designate a specific waste container exclusively for Halogenated Organic Solids .
Rationale: Regulations strictly prohibit the land disposal of halogenated organic compounds (HOCs) unless they meet specific treatment standards. Therefore, this waste stream is typically destined for high-temperature incineration at a licensed facility[5]. Mixing it with non-halogenated waste contaminates the entire volume, requiring all of it to be treated as halogenated waste[6].
Critical Precaution: As an acidic compound, this waste must never be mixed in a container with bases (e.g., sodium hydroxide, ammonium hydroxide) to avoid violent neutralization reactions[5][9].
Step 2: Container Selection and Labeling
Proper containment is essential to prevent leaks and ensure clear communication of the hazard.
Action: Select a container that is in good condition, leak-proof, and chemically compatible with the acidic and halogenated nature of the waste[11][13]. A high-density polyethylene (HDPE) container with a secure, threaded cap is a suitable choice.
Action: Before the first item of waste is added, the container must be labeled clearly and legibly[6][13]. The label must include:
An indication of the hazards (e.g., "Corrosive," "Irritant").
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area within the lab before being collected for final disposal.
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel[10][13].
Action: Place the container within a secondary containment system (e.g., a larger plastic tub) to contain any potential leaks[9][10].
Rationale: The SAA ensures that hazardous waste is managed safely by trained personnel and prevents it from being mistaken for regular trash. Regulations, including the EPA's Subpart K for academic labs, dictate specific requirements for these areas, including regular inspections and maximum storage times[10][15].
Step 4: Managing Contaminated Materials
Any item that comes into contact with 5-(Ethanesulfonyl)-2-fluorobenzoic acid is considered hazardous waste.
Action: Dispose of all contaminated lab materials—including gloves, weighing papers, pipette tips, and contaminated wipes—directly into the same labeled Halogenated Organic Waste container[16].
Action: If glassware is grossly contaminated, it should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as liquid halogenated organic waste[16]. After decontamination, the glassware can be managed according to institutional guidelines.
Spill Management Protocol
Accidents require a prepared and immediate response to mitigate exposure and environmental release.
Minor Spills (Solid Powder):
Ensure the area is well-ventilated. Do not generate dust[16].
Wearing full PPE, carefully sweep the solid material into a dustpan[16].
Place the spilled material and any cleaning equipment (e.g., contaminated wipes) into the designated hazardous waste container[16].
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Alert colleagues and prevent entry into the affected zone.
Contact your institution's Environmental Health and Safety (EHS) department for emergency response assistance[16].
Final Disposal and Record-Keeping
The final step is the transfer of waste to trained professionals for disposal.
Action: When the waste container is approximately 75-90% full or approaches the institutional time limit (e.g., 6 months), submit a chemical waste pickup request to your EHS department[13][14].
Rationale: EHS coordinates the disposal of chemical waste in compliance with all federal (EPA) and state regulations[13]. Under no circumstances should laboratory personnel attempt to dispose of this chemical via regular trash or down the sanitary sewer[14][16]. This is illegal and poses a significant threat to public health and the environment[10].
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper segregation and disposal of 5-(Ethanesulfonyl)-2-fluorobenzoic acid and associated materials.
Caption: Decision workflow for proper waste stream segregation.
References
Daniels Health. (2025, May 21).
Bucknell University. (2016, April 15).
Braun Research Group.
BenchChem. (2025).
Columbia University. Hazardous Chemical Waste Management Guidelines.
University of British Columbia.
EPFL.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
U.S. Environmental Protection Agency. Hazardous Waste Management System: Land Disposal Restrictions: Proposed Rule and California List, Federal Register Notice.
U.S. Environmental Protection Agency. (2025, November 25).
University of Wisconsin-Milwaukee.
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
Safety Data Sheet for 2-fluorobenzoic acid. (2025, September 5).